![molecular formula C21H22O4 B4925507 6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate](/img/structure/B4925507.png)
6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate, also known as Androsta-3,5-diene-7,17-dione or Arimistane, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of DHEA, a hormone that is naturally produced by the adrenal glands. Arimistane is a selective androgen receptor modulator (SARM) that has been shown to have potential benefits in the field of sports performance, cancer research, and anti-aging studies.
Mecanismo De Acción
Arimistane works by selectively binding to androgen receptors in the body, which can lead to increased testosterone levels. This increase in testosterone can lead to improved muscle mass, strength, and endurance. Arimistane also has anti-estrogenic properties, which can help to reduce the risk of estrogen-related side effects such as gynecomastia.
Biochemical and Physiological Effects
Arimistane has been shown to have a number of biochemical and physiological effects. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. Arimistane has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arimistane has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have potential applications in a number of different fields, including sports performance, cancer research, and anti-aging studies. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not fully understood.
Direcciones Futuras
There are a number of future directions for research on Arimistane. One direction is to further explore its potential applications in sports performance, cancer research, and anti-aging studies. Another direction is to conduct more extensive studies in humans to better understand its safety and efficacy. Additionally, there is potential for the development of new drugs based on the structure of Arimistane.
Métodos De Síntesis
Arimistane can be synthesized through a multi-step process involving the oxidation of DHEA to form 7-keto DHEA, followed by a cyclization reaction to form the benzo[c]chromene ring. The final step involves the esterification of 2-ethylhexanoic acid with the benzo[c]chromene ring to form Arimistane.
Aplicaciones Científicas De Investigación
Arimistane has been studied for its potential applications in sports performance, cancer research, and anti-aging studies. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. In cancer research, Arimistane has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.
Propiedades
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-ethylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-5-8-14(4-2)20(22)24-15-11-12-17-16-9-6-7-10-18(16)21(23)25-19(17)13-15/h6-7,9-14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEBQDXWXCHTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

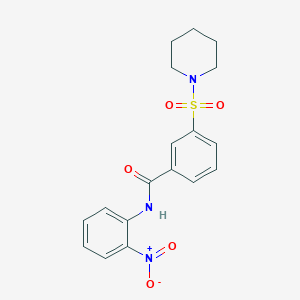
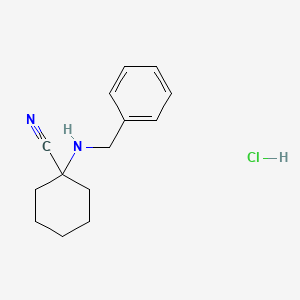
![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
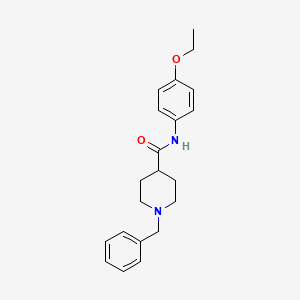
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
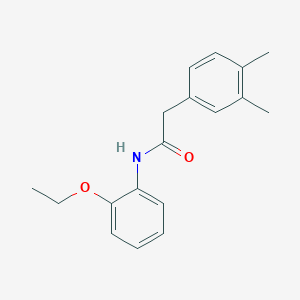
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)
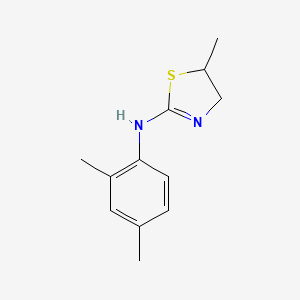
![3-chloro-4-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4925498.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4925510.png)